

commercial availability and suppliers of methyl 6-bromo-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *methyl 6-bromo-1H-indole-4-carboxylate*

Cat. No.: *B031375*

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Methyl 6-bromo-1H-indole-4-carboxylate: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of **methyl 6-bromo-1H-indole-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This guide covers its commercial availability, a proposed synthetic route, and a discussion of the potential biological significance of this and structurally related molecules.

Commercial Availability and Suppliers

Methyl 6-bromo-1H-indole-4-carboxylate is available from a variety of commercial suppliers, catering to the needs of research and development laboratories. The availability, purity, and typical quantities offered by prominent vendors are summarized below. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	MFCD07357290	Not specified	Inquire
Biosynth	QTB90389	Not specified	Inquire
ChemUniverse	P78039	95%	250mg, 1g, 5g
Chemable	107650-22-6	Not specified	Inquire
Aladdin Scientific	A1523097	min 97%	1g
CP Lab Safety	Not specified	min 97%	1g
eMolecules (via Pharmablock)	551093007	Not specified	25mg

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₈ BrNO ₂
Molecular Weight	254.08 g/mol
CAS Number	107650-22-6
Appearance	Solid

Proposed Synthetic Route

While a specific, detailed experimental protocol for the synthesis of **methyl 6-bromo-1H-indole-4-carboxylate** is not readily available in published literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted indole-4-carboxylates. A common strategy involves the construction of the indole ring system from a suitably substituted aniline precursor.

A potential synthetic approach could involve the following key transformations:

- Nitration of a bromo-m-xylene derivative to introduce a nitro group.

- Oxidation of the methyl groups to carboxylic acids.
- Selective reduction of one carboxylic acid to an alcohol.
- Esterification of the remaining carboxylic acid.
- Reduction of the nitro group to an amine.
- Cyclization to form the indole ring, for example, via a Fischer indole synthesis or a related method.

A generalized workflow for such a synthesis is depicted below.



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A generalized workflow for the synthesis of indole derivatives.

Detailed Methodologies of Cited Key Experiments

As no specific experimental protocols for the synthesis of **methyl 6-bromo-1H-indole-4-carboxylate** have been identified, this section provides a general procedure for the synthesis of a related compound, methyl indole-4-carboxylate, which can be adapted.

Example: Synthesis of Methyl Indole-4-carboxylate

This procedure is based on the conversion of 2-methyl-5-nitroisocarbostyryl to the corresponding indole-4-carboxylic acid, followed by esterification.

Step 1: Reductive Cyclization and Hydrolysis

- A solution of a suitable 4-acylated 2-methyl-5-nitroisocarbostyryl derivative is subjected to reductive cyclization conditions, often using a reducing agent like sodium dithionite or catalytic hydrogenation.

- The resulting intermediate is then hydrolyzed under alkaline conditions (e.g., refluxing with aqueous potassium hydroxide in a solvent like dimethyl sulfoxide) to yield the indole-4-carboxylic acid. This step involves a retro-Mannich reaction.

Step 2: Esterification

- The crude indole-4-carboxylic acid is dissolved in a suitable solvent, such as methanol.
- An excess of an esterifying agent, like ethereal diazomethane or thionyl chloride in methanol, is added carefully at a low temperature (e.g., 0 °C).
- The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure methyl indole-4-carboxylate.

Biological Activity and Signaling Pathways

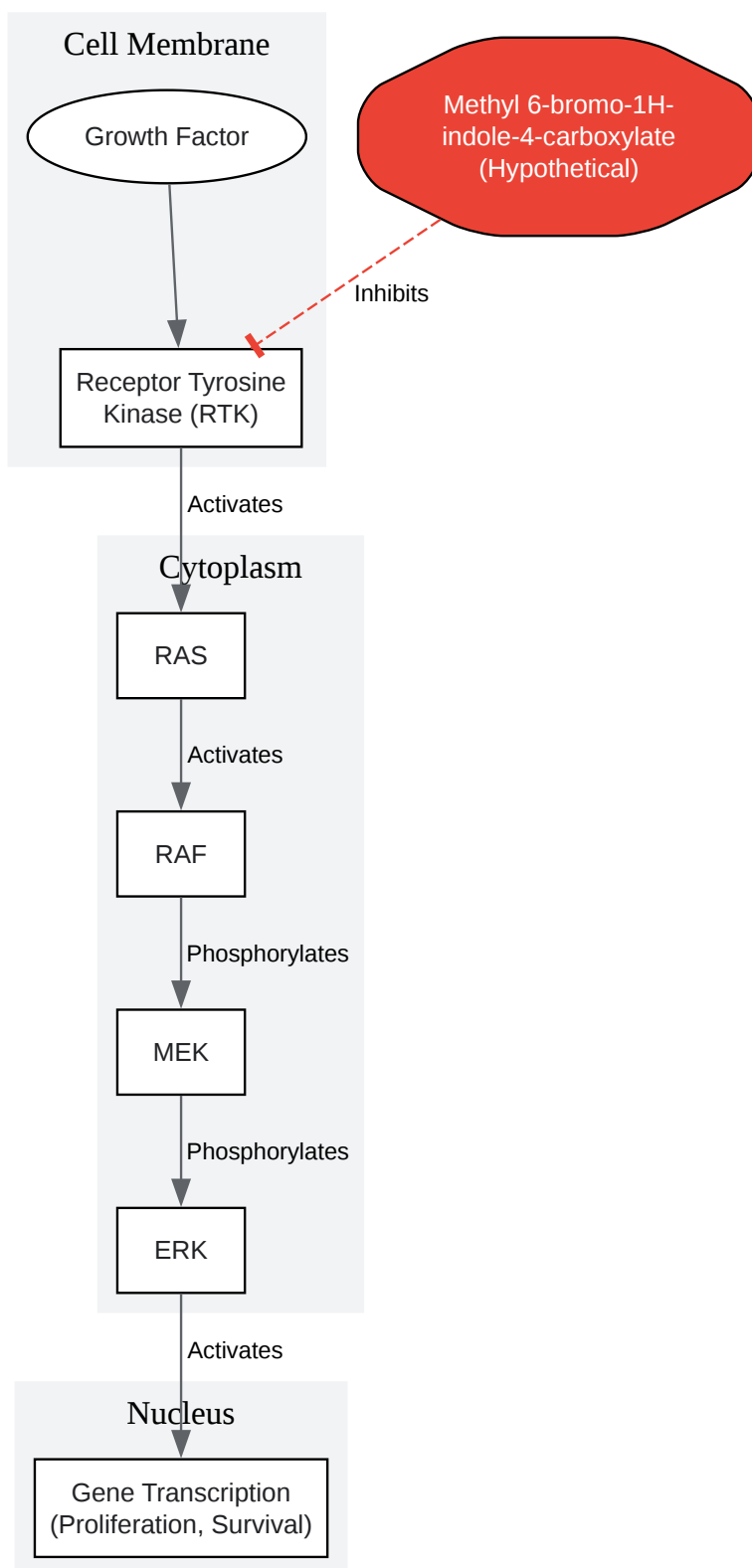
Currently, there is no specific information available in the public domain regarding the biological activity or the role of **methyl 6-bromo-1H-indole-4-carboxylate** in any signaling pathways. However, the indole scaffold is a well-known privileged structure in medicinal chemistry, and many bromoindole derivatives have been reported to exhibit a wide range of biological activities.

Bromoindole derivatives have been investigated for their potential as:

- Anticancer agents: By targeting various kinases and other proteins involved in cancer cell proliferation and survival.[\[1\]](#)[\[2\]](#)
- Antimicrobial agents: Showing activity against a range of bacteria and fungi.[\[3\]](#)[\[4\]](#)
- Enzyme inhibitors: Including the inhibition of enzymes like pp60(c-Src) tyrosine kinase.[\[1\]](#)

The substitution pattern on the indole ring, including the position of the bromine atom and the carboxylate group, is expected to significantly influence the biological activity and target specificity.

Given the structural features of **methyl 6-bromo-1H-indole-4-carboxylate**, it could potentially interact with various biological targets. A hypothetical signaling pathway where an indole derivative might act as an inhibitor of a receptor tyrosine kinase (RTK) is illustrated below. This is a generalized representation and does not imply a known activity for the specific compound.



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A hypothetical signaling pathway illustrating potential RTK inhibition.

Conclusion

Methyl 6-bromo-1H-indole-4-carboxylate is a readily accessible synthetic building block with potential for use in drug discovery and development. While specific biological data for this compound is currently lacking, its structural similarity to other biologically active bromoindoles suggests that it warrants further investigation. The proposed synthetic strategies and the contextual information on the biological activities of related compounds provided in this guide are intended to support researchers in their exploration of this and similar molecules.

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- To cite this document: BenchChem. [commercial availability and suppliers of methyl 6-bromo-1H-indole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031375#commercial-availability-and-suppliers-of-methyl-6-bromo-1h-indole-4-carboxylate]

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